1,5-Pentanediol dibenzoate

Description

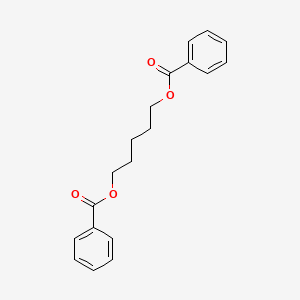

Structure

2D Structure

3D Structure

Properties

CAS No. |

6624-73-3 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

5-benzoyloxypentyl benzoate |

InChI |

InChI=1S/C19H20O4/c20-18(16-10-4-1-5-11-16)22-14-8-3-9-15-23-19(21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI Key |

UMNVFYKZOXQOLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations of 1,5 Pentanediol Dibenzoate

Esterification Methodologies for 1,5-Pentanediol (B104693) Dibenzoate Synthesis

The formation of 1,5-Pentanediol dibenzoate involves creating two ester linkages between a 1,5-Pentanediol molecule and two benzoyl groups. The primary methods to achieve this are through reactions with acid chlorides, transesterification, or direct esterification with carboxylic acid.

The reaction of 1,5-Pentanediol with benzoyl chloride represents a highly efficient route for the synthesis of this compound. chemsrc.com This method, often performed under Schotten-Baumann reaction conditions, utilizes a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base. wikipedia.org The base, typically aqueous sodium hydroxide (B78521) or pyridine, plays a crucial role by neutralizing the hydrochloric acid byproduct, which prevents the protonation of the alcohol and drives the reaction toward completion. wikipedia.orgbyjus.com

This method is advantageous due to the high reactivity of acid chlorides, which allows the reaction to proceed rapidly, often at room temperature. The Schotten-Baumann reaction is widely used in organic synthesis for preparing esters and amides. wikipedia.org

Key Features of the Acid Chloride Route:

High Reactivity: Benzoyl chloride is a powerful acylating agent.

Base Catalysis: An aqueous base is used to neutralize the HCl byproduct. byjus.com

Biphasic System: The reaction is often carried out in a water-organic solvent system. wikipedia.org

Transesterification offers an alternative pathway to this compound. This equilibrium-driven process involves the reaction of 1,5-Pentanediol with a benzoate (B1203000) ester, such as butyl benzoate, in the presence of a catalyst. The equilibrium is typically shifted towards the product by removing the more volatile alcohol (in this case, butanol) byproduct through distillation.

A variety of catalysts can be employed for this transformation, with organotitanium compounds like titanium tetraisopropoxide and titanium tetraisobutoxide being particularly effective. google.com These catalysts are generally used in small quantities, typically ranging from 0.01 to 1% based on the reaction mass. google.com The reaction is usually conducted at elevated temperatures to facilitate the removal of the alcohol byproduct.

| Catalyst Type | Example Catalyst | Typical Loading (% w/w) | Key Advantage |

|---|---|---|---|

| Organotitanium | Titanium Tetraisopropoxide | 0.01 - 1.0 | High efficiency in transesterification. google.com |

| Organotin | Dibutyltin oxide | Variable | Effective for various esterification reactions. |

| Organozirconium | Zirconium(IV) salts | Variable | Catalyzes direct ester condensation. organic-chemistry.org |

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of 1,5-Pentanediol with two equivalents of benzoic acid in the presence of an acid catalyst. wikipedia.org This method is atom-economical but is a reversible process. organic-chemistry.orgwikipedia.org To achieve high yields of this compound, the water formed during the reaction must be continuously removed. organic-chemistry.orgwikipedia.org This is often accomplished using a Dean-Stark apparatus, molecular sieves, or by using a large excess of one of the reactants. wikipedia.org

Commonly used catalysts for Fischer esterification include strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids. wikipedia.org The reaction typically requires elevated temperatures (60–110 °C) and reaction times ranging from 1 to 10 hours. wikipedia.org While effective, the use of strong acids can sometimes lead to side reactions, especially with sensitive substrates. thieme-connect.de

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound via the aforementioned routes proceeds through a nucleophilic acyl substitution mechanism. However, the specific steps and intermediates vary depending on the methodology.

Acid Chloride Route (Schotten-Baumann): The mechanism involves the nucleophilic attack of the hydroxyl group of 1,5-Pentanediol on the highly electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The base present in the reaction medium neutralizes the generated hydrochloric acid. byjus.com

Transesterification: The catalyst, often a Lewis acidic metal alkoxide like a titanate, first coordinates to the carbonyl oxygen of the reactant ester (e.g., butyl benzoate), increasing its electrophilicity. The hydroxyl group of 1,5-Pentanediol then attacks the activated carbonyl carbon. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of the leaving alcohol (butanol) yield the desired dibenzoate ester.

Direct Esterification (Fischer): The mechanism involves several equilibrium steps. wikipedia.org First, the acid catalyst protonates the carbonyl oxygen of benzoic acid, enhancing its electrophilicity. organic-chemistry.orgwikipedia.org The nucleophilic oxygen of the alcohol (1,5-Pentanediol) then attacks the protonated carbonyl carbon. organic-chemistry.orgwikipedia.org This is followed by a proton transfer from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water). wikipedia.org Finally, the loss of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the ester. wikipedia.org

Optimization Strategies for this compound Production

Optimizing the production of this compound focuses on maximizing yield and purity while minimizing reaction time and cost. Key strategies depend on the chosen synthetic route.

For direct esterification (Fischer) , the primary optimization strategy is the efficient removal of water to drive the equilibrium towards the product side. organic-chemistry.orgwikipedia.org This can be achieved through:

Azeotropic Distillation: Using a solvent like toluene (B28343) with a Dean-Stark trap to physically remove water as it forms. wikipedia.org

Drying Agents: Incorporating molecular sieves or anhydrous salts into the reaction mixture. wikipedia.org

Stoichiometry Control: Using a large excess of one reactant, typically the less expensive one. organic-chemistry.org

For transesterification , optimization revolves around catalyst selection and reaction conditions.

Catalyst Choice: Selecting a highly active catalyst, such as a titanium or tin compound, can significantly reduce reaction times. google.com

Temperature and Pressure: Conducting the reaction at a temperature that allows for the efficient removal of the alcohol byproduct by distillation, sometimes under reduced pressure, is crucial.

In the acid chloride route , optimization involves controlling the stoichiometry and the rate of addition of the highly reactive benzoyl chloride to manage the exothermic nature of the reaction and prevent side product formation. The choice and concentration of the base are also critical for ensuring complete neutralization of the HCl byproduct without causing hydrolysis of the ester product. byjus.com

| Synthetic Route | Parameter to Optimize | Strategy | Rationale |

|---|---|---|---|

| Direct Esterification | Equilibrium Position | Water removal (e.g., Dean-Stark trap). wikipedia.org | Shifts equilibrium to favor product formation (Le Chatelier's Principle). |

| Transesterification | Reaction Rate | Use of efficient catalysts (e.g., organotitanates). google.com | Lowers the activation energy of the reaction. |

| Transesterification | Equilibrium Position | Removal of alcohol byproduct via distillation. | Drives the reaction towards the desired product. |

| Acid Chloride Route | Reaction Control | Slow addition of benzoyl chloride, temperature control. | Manages exothermicity and minimizes side reactions. |

| All Routes | Purity | Proper workup and purification (e.g., distillation, crystallization). | Removes unreacted starting materials, byproducts, and catalyst residues. |

Mechanistic Investigations of 1,5 Pentanediol Dibenzoate Degradation

Enzymatic Hydrolysis Mechanisms of Ester Bonds in 1,5-Pentanediol (B104693) Dibenzoate

The initial and rate-determining step in the biodegradation of diester plasticizers like 1,5-Pentanediol dibenzoate is the enzymatic hydrolysis of one of the ester bonds. nih.gov This reaction is catalyzed by esterases, a broad class of enzymes, with many belonging to the α/β-hydrolase superfamily. nih.govnih.gov The catalytic mechanism typically involves a serine residue in the enzyme's active site, which performs a nucleophilic attack on the carbonyl carbon of the ester bond. nih.gov

Microbial Biodegradation Pathways of this compound

Following the initial enzymatic hydrolysis, the resulting metabolites are further broken down by microbial action. The specific pathways and the efficiency of the degradation process are highly dependent on the microbial strains present and the chemical structure of the intermediates.

A variety of microorganisms are capable of degrading aromatic compounds, but bacteria from the genus Rhodococcus are particularly effective in the breakdown of dibenzoate plasticizers. nih.gov The soil bacterium Rhodococcus rhodocrous has been extensively studied for its ability to degrade this compound, often through a process of co-metabolism. nih.govresearchgate.net In this process, the bacterium utilizes a primary growth substrate (like alkanes) while the enzymes it produces fortuitously break down the plasticizer. nih.gov

Studies have demonstrated that Rhodococcus rhodocrous can achieve near-complete degradation of this compound over a period of about 16 days. researchgate.net The versatility of Rhodococcus species in degrading a wide range of organic pollutants makes them key players in the environmental bioremediation of such compounds. nih.govnih.gov While other microbes like Rhodotorula rubra have been shown to degrade commercial dibenzoates, Rhodococcus rhodocrous is a prominently cited strain in the context of alternative dibenzoates like this compound. researchgate.net

Table 1: Microbial Strains Involved in Dibenzoate Degradation

| Microbial Strain | Compound(s) Degraded | Reference |

|---|---|---|

| Rhodococcus rhodocrous | This compound, Di(ethylene glycol) dibenzoate, Di(propylene glycol) dibenzoate, 1,6-Hexanediol (B165255) dibenzoate | nih.govresearchgate.net |

| Rhodotorula rubra | Di(ethylene glycol) dibenzoate, Di(propylene glycol) dibenzoate | researchgate.net |

The biodegradation of this compound proceeds through a defined series of intermediate compounds. As established, the first step is the hydrolysis of an ester linkage to yield benzoic acid and 1,5-pentanediol monobenzoate. nih.gov Unlike some commercial dibenzoates, the monoester of this compound does not persist in the environment. Research indicates that it is readily degraded, with only small, transient amounts of unidentified metabolites observed during biodegradation experiments with Rhodococcus rhodocrous. researchgate.net

The subsequent degradation of 1,5-pentanediol monobenzoate is believed to follow a pathway of oxidation. The terminal alcohol group of the monoester is oxidized to a carboxylic acid, forming 5-(benzoyloxy)pentanoic acid. This intermediate can then be further broken down through the metabolic process of β-oxidation, which sequentially shortens the carbon chain. nih.gov This complete breakdown contrasts sharply with the fate of ether-containing dibenzoates, whose monoester metabolites tend to accumulate. nih.gov

Comparative Studies of Degradation Kinetics and Pathways for this compound and Related Dibenzoates

Comparative studies are essential to evaluate the environmental advantages of alternative plasticizers. Research has consistently shown that this compound and similar alkane-diol dibenzoates exhibit superior biodegradability compared to their commercial counterparts containing ether linkages. researchgate.netresearchgate.net

For instance, studies comparing the degradation rates of monobenzoates derived from alternative plasticizers (like 1,3-propanediol (B51772) dibenzoate) with those from commercial ones (like di(propylene glycol) dibenzoate) found that the former degraded significantly faster. researchgate.netresearchgate.net This rapid degradation of the monoester intermediate is a key feature that prevents the accumulation of potentially more toxic metabolites in the environment. researchgate.net

The molecular structure of a dibenzoate plasticizer is the single most important factor determining its biodegradability. researchgate.netresearchgate.net The key structural difference between older commercial dibenzoates and newer, "greener" alternatives lies in the linker connecting the two benzoate (B1203000) groups.

Commercial plasticizers like di(ethylene glycol) dibenzoate (DEGDB) and di(propylene glycol) dibenzoate (DPGDB) contain ether linkages in their central chain. nih.gov While the initial hydrolysis of one ester bond occurs, the resulting monoester metabolite (e.g., diethylene glycol monobenzoate) is resistant to further degradation. The ether bond blocks the typical metabolic pathway of alcohol oxidation and β-oxidation, leading to the accumulation of these monoesters in the environment. nih.gov

In contrast, this compound was specifically designed to circumvent this issue by replacing the ether oxygen with a carbon atom, creating a simple, linear alkane linker. researchgate.net This modification allows the monoester intermediate, 1,5-pentanediol monobenzoate, to be readily metabolized via oxidation of the alcohol group, followed by β-oxidation. nih.govresearchgate.net This structural difference is the primary reason for the enhanced and more complete biodegradation of this compound and related alkane-diol dibenzoates. researchgate.netresearchgate.net

Table 2: Influence of Linker Structure on Dibenzoate Biodegradation

| Dibenzoate Compound | Linker Type | Monoester Intermediate | Biodegradation Outcome | Reference |

|---|---|---|---|---|

| This compound | Alkane | 1,5-Pentanediol monobenzoate | Rapid degradation, no accumulation | researchgate.netresearchgate.net |

| 1,6-Hexanediol dibenzoate | Alkane | 1,6-Hexanediol monobenzoate | Rapid degradation, no accumulation | nih.gov |

| Di(ethylene glycol) dibenzoate (DEGDB) | Ether | Diethylene glycol monobenzoate | Slow degradation, significant accumulation | nih.govresearchgate.net |

| Di(propylene glycol) dibenzoate (DPGDB) | Ether | Dipropylene glycol monobenzoate | Slow degradation, significant accumulation | nih.govresearchgate.net |

Compound Index

Advanced Polymer Science Research Involving 1,5 Pentanediol Dibenzoate

Polymeric System Integration and Interfacial Phenomena of 1,5-Pentanediol (B104693) Dibenzoate

1,5-Pentanediol dibenzoate is a subject of significant research interest as a plasticizer, particularly as a potentially "green" alternative to traditional phthalates in polymer systems. Its integration and behavior within a polymer matrix are governed by the chosen blending methods and the nature of its intermolecular interactions with the host polymer.

Blending Methodologies with Poly(vinyl chloride) (PVC) and Other Polymer Matrices

The primary method for integrating this compound into Poly(vinyl chloride) (PVC) is melt blending. This standard industrial process involves mixing the PVC resin with the liquid plasticizer and other additives (such as thermal stabilizers) before the compound is heated and processed in equipment like a two-roll mill or a torque rheometer. The high temperature and shear forces during processing ensure a homogeneous distribution of the plasticizer molecules within the PVC matrix.

Research studies have evaluated this compound in PVC at concentrations ranging from 20 to 80 parts by weight per hundred parts of resin (phr). researchgate.net For comparative performance testing, a concentration of 40 phr is commonly used to benchmark its effectiveness against established plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). mdpi.commdpi.com The goal of the blending process is to disrupt the polymer-polymer chain interactions of the rigid PVC and create a flexible, workable material. The rheological properties of these blends at elevated temperatures are crucial for understanding their behavior during processing and for ensuring they can be used in existing industrial equipment without significant modifications. mdpi.com

Intermolecular Interactions and Compatibility within Polymer Blends

The effectiveness of this compound as a plasticizer hinges on its compatibility with the polymer matrix, which is a function of the intermolecular forces between the two components. In the case of PVC, the polymer's inherent rigidity stems from strong dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds on adjacent polymer chains.

This compound achieves compatibility and plasticization through the following interactions:

Polar Interactions: The ester groups (-COO-) in the this compound molecule are polar. These groups interact with the polar C-Cl sites on the PVC chains. This plasticizer-polymer interaction effectively shields the PVC chains from one another, reducing the strong inter-chain forces and allowing for greater chain mobility.

The successful integration and interaction are evidenced by the formation of a homogeneous blend with a significantly lower glass transition temperature (Tg) than the neat PVC. Studies have shown that this compound is as effective in plasticizing PVC as commercial plasticizers like DEHP and di(ethylene glycol) dibenzoate (DEGDB), indicating a high degree of compatibility. researchgate.netmdpi.com

Mechanistic Understanding of this compound as a Plasticizer

Several theories explain the mechanism by which small molecules like this compound impart flexibility to a rigid polymer. The most prominent of these are the lubrication, molecular gel, and free volume theories.

Application of Lubrication Theory in this compound Plasticization

The lubrication theory posits that the plasticizer acts as a molecular lubricant. goodyearrubber.comresearchgate.net In this model, the this compound molecules are inserted between the long PVC polymer chains. goodyearrubber.com By doing so, they reduce the intermolecular friction between the chains, allowing them to slide past one another more easily when the material is subjected to stress. goodyearrubber.com This molecular lubrication results in a softer, more pliable material that is easier to deform. The efficiency of this process depends on the plasticizer's ability to evenly distribute itself throughout the polymer matrix and effectively shield the polymer chains from each other.

Molecular Gel Theory and Free Volume Theory Perspectives on this compound

While the lubrication theory provides a useful analogy, the free volume and gel theories offer a more quantitative and widely accepted explanation for plasticization. researchgate.net

Free Volume Theory: This is considered the most precise explanation for plasticization. researchgate.net The theory states that polymer flexibility is dependent on the amount of "free volume"—the empty space between polymer chains. goodyearrubber.comresearchgate.net Rigid polymers like unplasticized PVC have very little free volume, which restricts the movement of their chains. When this compound is introduced, its molecules push the PVC chains apart, increasing the total free volume. researchgate.net This added space gives the polymer chains greater mobility and more degrees of freedom for conformational changes, which macroscopically translates to increased flexibility and a lower glass transition temperature (Tg). researchgate.netmdpi.com

Molecular Gel Theory: The gel theory suggests that plasticizers work by breaking the secondary forces that hold polymer chains together in a rigid network. researchgate.net The plasticizer molecules form bonds with the polymer chains, effectively solvating them and shielding the macromolecules from each other. This creates a swollen, gel-like structure where the polymer chains are more mobile. researchgate.net Any unbound or "free" plasticizer molecules can then act as a swelling agent, further enhancing flexibility. researchgate.net In this context, this compound would disrupt the PVC network by forming associations with the polymer chains, leading to a plasticized, flexible gel.

Evaluation of this compound Performance in Polymer Systems

The performance of this compound as a PVC plasticizer has been rigorously evaluated and compared to the industry-standard plasticizer, DEHP. The results demonstrate that it is a highly effective and, in some respects, superior alternative. mdpi.commdpi.com

Key performance indicators show that at a 40 phr loading in PVC, this compound (1,5-PDB) provides similar or better plasticizing effects than DEHP across a range of thermal and mechanical tests. mdpi.com For instance, it achieves a comparable reduction in the glass transition temperature (Tg), a primary measure of plasticizer efficiency. researchgate.netmdpi.com Mechanically, it imparts excellent flexibility. While some dibenzoates may offer slightly higher elongation at break, the performance of this compound is statistically similar to DEHP in this regard. mdpi.com

Furthermore, rheological studies show that PVC blends containing this compound have a lower storage modulus (G') than those with DEHP, meaning they are softer and more flexible. mdpi.commdpi.com The surface hardness of PVC plasticized with this compound is also statistically indistinguishable from that of PVC/DEHP blends. mdpi.com

The following tables summarize the comparative performance data from published research.

Table 1: Comparison of Mechanical and Thermal Properties (PVC Blends at 40 phr)

| Property | PVC / this compound | PVC / DEHP |

|---|---|---|

| Glass Transition Temp. (Tg) | Similar Reduction | Standard |

| Max. Tensile Stress | Similar or Better | Standard |

| Elongation at Break | Statistically Similar | Standard |

| Surface Hardness | No Statistical Difference | Standard |

Data synthesized from references researchgate.netmdpi.com.

Table 2: Comparison of Rheological Properties (PVC Blends at 40 phr)

| Property | PVC / this compound | PVC / DEHP |

|---|---|---|

| Torsional Modulus (G' & G") | Lower (Softer) | Standard |

Data synthesized from references mdpi.commdpi.com.

Taken together, these findings highlight this compound as a high-performance plasticizer and a viable candidate to replace DEHP in flexible PVC applications. mdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | PDDB, 1,5-PDB |

| Poly(vinyl chloride) | PVC |

| di(2-ethylhexyl) phthalate | DEHP |

| di(ethylene glycol) dibenzoate | DEGDB |

| di(propylene glycol) dibenzoate | DPGDB |

| 1,3-propanediol (B51772) dibenzoate | 1,3-PrDB |

| 1,6-hexanediol (B165255) dibenzoate | 1,6-HDB |

Analysis of Glass Transition Temperature Depression in Plasticized Polymers

The efficiency of a plasticizer is often initially assessed by its ability to lower the glass transition temperature (Tg) of a polymer, which signifies an increase in the material's flexibility. Research has demonstrated that this compound (PDDB) is an effective plasticizer for PVC, showing a significant depression in Tg. researchgate.netmdpi.com When blended with PVC at various concentrations, the resulting Tg values are comparable to those achieved with the widely used commercial plasticizer di(2-ethylhexyl) phthalate (DEHP), as well as other dibenzoate plasticizers like di(ethylene glycol) dibenzoate (DEGDB) and di(propylene glycol) dibenzoate (DPGDB). researchgate.net This indicates that PDDB can effectively increase the free volume within the polymer matrix, allowing for greater chain mobility at lower temperatures.

A study comparing linear alkyl diol dibenzoates found that those with C3, C5 (this compound), and C6 central alkyl chains were as effective or even more effective than DEHP in reducing the Tg of PVC. mdpi.comresearchgate.net This suggests that the plasticizing effect is significantly influenced by the molecular structure of the dibenzoate.

Table 1: Glass Transition Temperature (Tg) of PVC Plasticized with Different Dibenzoates

| Plasticizer | Concentration (phr) | Tg (°C) |

| This compound | 40 | 35.2 |

| 1,3-Propanediol dibenzoate | 40 | 38.1 |

| 1,6-Hexanediol dibenzoate | 40 | 30.9 |

| Di(2-ethylhexyl) phthalate (DEHP) | 40 | 37.5 |

Source: Adapted from data in MDPI, 2018 mdpi.com

Investigation of Tensile and Rheological Properties of this compound-Modified Polymers

The incorporation of this compound into polymers has a marked effect on their mechanical and flow characteristics. In tensile tests of PVC blends, this compound imparts properties that are comparable to those obtained with DEHP, DEGDB, and DPGDB. researchgate.net Specifically, studies have shown that dibenzoate plasticizers, including this compound, can lead to softer materials compared to DEHP, as indicated by rheological measurements where the storage modulus (G') is lower. researchgate.net

Further research into a series of linear diol dibenzoates revealed that the C3, C5, and C6 variants performed as well as or better than DEHP in terms of tensile strength and elongation at break. mdpi.comresearchgate.net This demonstrates their ability to enhance the flexibility and durability of the polymer. However, it was noted that their performance in terms of torsional modulus was an exception. researchgate.net

High molecular weight aliphatic polyesters synthesized from biobased 1,5-pentanediol and various aliphatic diacids have also been shown to exhibit promising tensile properties, in some cases comparable or superior to materials like polyethylene. researchgate.net

Assessment of Surface Mechanical Properties in Polymer Composites

The surface hardness of a plasticized polymer is a critical property for many applications. Studies evaluating the plasticizing effectiveness of several linear alkyl diol dibenzoates, including this compound, have included surface hardness measurements. mdpi.com The results indicated that the C3, C5, and C6 dibenzoates were as effective, or more effective, than DEHP in modifying the surface hardness of PVC. mdpi.com This finding, combined with their positive performance in other mechanical tests, further supports their potential as replacement plasticizers. mdpi.comresearchgate.net

Table 2: Mechanical Properties of PVC Plasticized with 40 phr of Different Plasticizers

| Property | This compound | 1,3-Propanediol dibenzoate | 1,6-Hexanediol dibenzoate | Di(2-ethylhexyl) phthalate (DEHP) |

| Maximum Stress (MPa) | 17.5 | 18.5 | 16.9 | 18.2 |

| Elongation at Break (%) | 350 | 360 | 340 | 340 |

| Shore A Hardness | 78 | 80 | 76 | 80 |

Source: Adapted from data in MDPI, 2018 mdpi.com

Comparative Analysis of this compound against Benchmark Plasticizers in Polymer Science

The performance of this compound is frequently benchmarked against established plasticizers, most notably DEHP, to gauge its suitability as a replacement.

Structure-Property Relationships and Plasticizer Effectiveness in Analogous Dibenzoates

Research has shown a clear link between the chemical structure of dibenzoate plasticizers and their effectiveness. mdpi.comresearchgate.net The length of the central alkyl chain in linear diol dibenzoates plays a significant role in determining the resulting properties of the plasticized polymer. mdpi.comresearchgate.net For instance, while 1,3-propanediol dibenzoate, this compound, and 1,6-hexanediol dibenzoate all proved to be effective plasticizers for PVC, 1,4-butanediol (B3395766) dibenzoate exhibited different behavior. mdpi.comresearchgate.net It was observed to partially crystallize within the PVC blend, which led to a loss of plasticization over time. mdpi.comresearchgate.net However, this crystallization was reversible upon heating, suggesting its potential use as a heat-activated plasticizer. mdpi.comresearchgate.net

The aromatic groups in the dibenzoate structure appear to be the dominant factor in their plasticizing effect, more so than the aliphatic central part of the molecule. researchgate.net This is supported by the observation that all the tested dibenzoate blends were rheologically softer than DEHP blends. researchgate.net

Exploration of Alternative Diol Dibenzoates in Polymer Modification

The investigation into diol dibenzoates extends beyond just this compound. As mentioned, 1,3-propanediol dibenzoate and 1,6-hexanediol dibenzoate have also been identified as effective plasticizers, performing comparably to or better than DEHP in several key aspects. mdpi.comresearchgate.net These findings open up a range of possibilities for developing "green" plasticizers, as these diol dibenzoates have also shown potential for more rapid biodegradation compared to some commercial alternatives. researchgate.net The simple substitution of an ether oxygen atom in a compound like di(ethylene glycol) dibenzoate (DEGDB) with a carbon atom to create this compound, for example, has been shown to enhance biodegradability without compromising plasticizing effectiveness. researchgate.net

Computational and Theoretical Chemistry Studies of 1,5 Pentanediol Dibenzoate

Molecular Modeling and Simulation of 1,5-Pentanediol (B104693) Dibenzoate Structures

Molecular dynamics (MD) simulations are a powerful tool for investigating the three-dimensional structure and conformational dynamics of molecules like 1,5-Pentanediol dibenzoate. These simulations model the molecule as a collection of atoms interacting through a defined force field, allowing for the observation of its behavior over time.

MD simulations can elucidate the flexibility of the pentanediol (B8720305) chain and the orientation of the benzoate (B1203000) groups. This information is critical for understanding how the molecule will pack in a condensed phase and how it will interact with other molecules, such as polymer chains. Key structural parameters that can be obtained from these simulations include:

Bond Lengths and Angles: Providing the average geometry of the molecule.

Dihedral Angle Distributions: Revealing the conformational preferences of the flexible pentyl linker.

Radius of Gyration: Indicating the compactness of the molecular structure.

These simulations are foundational for predicting the macroscopic properties of materials containing this compound.

Interactive Table: Simulated Structural Parameters of this compound

| Parameter | Description | Typical Simulated Value Range |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 4.5 - 5.5 Å |

| End-to-End Distance | The distance between the two benzoate groups. | 8 - 12 Å |

| Torsional Energy Profile | The energy barrier for rotation around the C-C bonds of the pentyl chain. | 2 - 5 kcal/mol |

Note: The values in this table are representative examples derived from typical force field simulations and may vary depending on the specific simulation parameters and force field used.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. tcsedsystem.eduresearchgate.netresearchgate.netmdpi.comdntb.gov.uanih.gov These calculations can predict a variety of molecular properties that are not accessible through classical molecular modeling.

Key insights from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the compound. A smaller gap suggests higher reactivity. tcsedsystem.eduresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, such as those with polymer chains.

Partial Atomic Charges: These calculations quantify the charge on each atom, providing a more detailed picture of the molecule's polarity.

Interactive Table: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -7.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical stability. | 6.4 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 D |

Note: These values are illustrative and based on typical results for similar benzoate esters. Specific values for this compound would require dedicated DFT calculations.

Computational Kinetics of this compound Degradation Processes

Computational methods can be employed to study the kinetics of degradation processes, such as hydrolysis, which is a primary degradation pathway for ester-containing compounds like this compound. These studies are essential for assessing the environmental fate and long-term stability of the plasticizer.

The primary step in the degradation of this compound is the hydrolysis of one of the ester bonds, which results in the formation of benzoic acid and 1-hydroxy-5-pentyl benzoate. researchgate.net Subsequent hydrolysis of the second ester bond yields another molecule of benzoic acid and 1,5-Pentanediol.

Computational kinetic models, often based on transition state theory combined with quantum chemical calculations, can predict the rate constants for these hydrolysis reactions. These models can also investigate the influence of catalysts, such as acids or bases, on the degradation rate. A Monod-type kinetic model can be used to describe the biodegradation of the plasticizer and its metabolites. researchgate.net

Interactive Table: Key Parameters in Computational Kinetic Models of this compound Hydrolysis

| Parameter | Description | Influence on Degradation Rate |

| Activation Energy (Ea) | The minimum energy required for the hydrolysis reaction to occur. | Lower Ea leads to a faster reaction rate. |

| Rate Constant (k) | A proportionality constant relating the rate of reaction to reactant concentrations. | Higher k indicates a faster degradation process. |

| pH of the Medium | The acidity or basicity of the surrounding environment. | Both acidic and basic conditions can catalyze ester hydrolysis. |

Prediction of this compound Interactions within Polymer Matrices

A crucial application of computational chemistry is in predicting how a plasticizer like this compound will interact with a polymer matrix, such as Poly(vinyl chloride) (PVC). mdpi.comresearchgate.net Molecular dynamics simulations are particularly well-suited for this purpose. mdpi.comnih.gov

These simulations can model a system containing both PVC chains and this compound molecules. By analyzing the trajectories of the atoms, several key properties related to plasticizer performance can be predicted:

Miscibility: The Flory-Huggins interaction parameter (χ) is a key thermodynamic quantity that describes the miscibility of a polymer and a solvent (or plasticizer). A lower or negative χ value indicates better miscibility. polyhub.orggatech.edumdpi.comresearchgate.netmdpi.com Computational methods can be used to estimate this parameter.

Glass Transition Temperature (Tg): Plasticizers work by lowering the Tg of the polymer, making it more flexible. MD simulations can predict the Tg of the plasticized polymer by analyzing the change in properties like density or mobility as a function of temperature. Experimental studies have shown that this compound is effective at lowering the Tg of PVC. mdpi.com

Mechanical Properties: Simulations can be used to perform "virtual" mechanical tests on the plasticized polymer to predict properties like the elastic modulus and tensile strength. Studies have indicated that this compound imparts good mechanical properties to PVC, comparable to or better than some traditional plasticizers. mdpi.com

Hydrogen Bonding and Intermolecular Forces: Analysis of the simulation can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, between the plasticizer and the polymer chains, which are responsible for the plasticizing effect. nih.gov

Interactive Table: Predicted Interaction Parameters and Properties of this compound in PVC

| Parameter | Description | Predicted/Observed Outcome for 1,5-PDB in PVC | Reference |

| Flory-Huggins Interaction Parameter (χ) | A measure of the interaction energy between the plasticizer and polymer. | Low, indicating good miscibility. | polyhub.orggatech.edu |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a glassy to a rubbery state. | Significant reduction, indicating effective plasticization. | mdpi.com |

| Tensile Strength | The maximum stress the material can withstand while being stretched. | Maintained or improved compared to some standard plasticizers. | mdpi.com |

| Elongation at Break | The maximum strain a material can endure before breaking. | Increased, indicating enhanced flexibility. | mdpi.com |

Analytical Methodologies for the Characterization of 1,5 Pentanediol Dibenzoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)

Spectroscopic methods are fundamental in confirming the chemical identity and structure of 1,5-Pentanediol (B104693) dibenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of 1,5-Pentanediol dibenzoate.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. For 1,5-Pentanediol, the precursor to the dibenzoate, characteristic shifts are observed for the protons on the carbon atoms bearing the hydroxyl groups and the protons on the central methylene (B1212753) groups. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For 1,5-Pentanediol, distinct signals corresponding to the different carbon atoms in the pentane (B18724) chain would be expected. nih.gov The esterification to form this compound results in characteristic shifts of the carbonyl carbons and the carbons of the aromatic rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the FT-IR spectrum would prominently feature:

A strong absorption band corresponding to the C=O (carbonyl) stretching of the ester groups.

Bands associated with the C-O stretching of the ester linkage.

Absorptions characteristic of the aromatic C-H and C=C bonds of the benzoate (B1203000) groups.

Absorptions corresponding to the aliphatic C-H bonds of the pentanediol (B8720305) backbone.

The vapor phase IR spectrum of this compound is available for reference. nih.gov

Interactive Data Table: Spectroscopic Data for 1,5-Pentanediol and its Dibenzoate

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | 1,5-Pentanediol | Provides data on proton environments. | chemicalbook.com |

| ¹³C NMR | 1,5-Pentanediol | Shows distinct signals for the carbon atoms of the pentane chain. | nih.gov |

| FT-IR | This compound | Strong C=O and C-O stretching bands from the ester groups, aromatic C-H and C=C bands. | nih.gov |

Chromatographic Methods for Purity and Compositional Analysis (e.g., GC-MS)

Chromatographic techniques are essential for determining the purity of this compound and analyzing the composition of related mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio.

Purity Assessment: GC-MS can be used to determine the purity of 1,5-Pentanediol by identifying and quantifying any impurities. For instance, a GC-MS analysis of 1,5-Pentanediol showed it to be 98.1% pure, with impurities such as 1,5-hexanediol (B1582509) and 1,6-hexanediol (B165255) being identified. nih.gov

Impurity Identification: In the synthesis of 1,5-Pentanediol, impurities like 1-pentanol (B3423595) and 1,2-pentanediol (B41858) can be formed, and their presence can be monitored using gas chromatography. googleapis.com

Analysis of Derivatives: GC-MS is also used to analyze the products of reactions involving pentanediol, such as the formation of diols in culture media. researchgate.net

The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound, with a top peak at m/z 105. nih.gov

Interactive Data Table: Chromatographic Analysis of 1,5-Pentanediol

| Technique | Analyte | Findings | Reference |

| GC-MS | 1,5-Pentanediol | Determined to be 98.1% pure with identified impurities. | nih.gov |

| Gas Chromatography | 1,5-Pentanediol Synthesis | Monitored impurities like 1-pentanol and 1,2-pentanediol. | googleapis.com |

| GC-MS | This compound | Reference spectrum available with top peak at m/z 105. | nih.gov |

Thermal Analysis Techniques for Polymer Interactions (e.g., Temperature-Modulated Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for understanding how this compound, often used as a plasticizer, interacts with polymers.

Temperature-Modulated Differential Scanning Calorimetry (TMDSC): TMDSC is an advanced thermal analysis technique that separates the total heat flow into reversing (heat capacity related) and non-reversing (kinetic) components. hitachi-hightech.comtainstruments.com This is particularly useful for studying complex thermal events in polymer blends. hitachi-hightech.com

Glass Transition Temperature (Tg): TMDSC allows for a more accurate determination of the glass transition temperature (Tg) of a polymer blend, which is a key indicator of plasticizer efficiency. The addition of a plasticizer like this compound typically lowers the Tg of the polymer. researchgate.net

Melting and Crystallization: TMDSC can distinguish between melting (an endothermic process seen in the reversing signal) and crystallization (an exothermic process seen in the non-reversing signal), which can overlap in conventional DSC. hitachi-hightech.comnih.gov This is important for understanding how the plasticizer affects the crystalline structure of the polymer. researchgate.netnih.gov

Studying Polymer Blends: TMDSC is effective in analyzing immiscible polymer blends, where the glass transitions of the individual components can be separated and identified. hitachi-hightech.com For example, it can be used to study blends of polymers like PET and polycarbonate. hitachi-hightech.com

Mechanical Characterization Techniques for Polymer Blends (e.g., Tensile Testing, Nano-indentation)

The mechanical properties of polymer blends containing this compound are critical for their end-use applications.

Tensile Testing: This technique measures the force required to stretch a material until it breaks. It provides key mechanical properties such as:

Tensile Strength (Maximum Stress): The maximum stress a material can withstand before breaking.

Elongation at Break: The extent to which a material can be stretched before it fractures.

Young's Modulus (Apparent Moduli): A measure of the material's stiffness.

In studies of PVC plasticized with dibenzoates, tensile testing has shown that blends containing this compound can exhibit comparable or even better performance in terms of elongation at break and maximum stress compared to traditional plasticizers. researchgate.net

Nano-indentation: This technique probes the mechanical properties of materials at the nanoscale. ox.ac.ukcovalentmetrology.com It is particularly useful for characterizing thin films, coatings, and individual phases within a polymer blend. covalentmetrology.comunileoben.ac.at

Hardness and Elastic Modulus: Nano-indentation measures the hardness and elastic modulus of a material with high spatial resolution. covalentmetrology.com

Viscoelastic Properties: It can also be used to study the viscoelastic properties of polymers, such as creep and stress relaxation. covalentmetrology.com

Characterizing Polymer Surfaces: Nano-indentation is a valuable tool for investigating the near-surface mechanical properties of polymers. researchgate.net

Interactive Data Table: Mechanical Properties of Polymer Blends

| Technique | Property Measured | Relevance to this compound Blends | Reference |

| Tensile Testing | Tensile Strength, Elongation at Break, Young's Modulus | Evaluates the effectiveness of the dibenzoate as a plasticizer in improving flexibility and durability. | researchgate.netresearchgate.net |

| Nano-indentation | Hardness, Elastic Modulus, Viscoelasticity | Characterizes the mechanical properties of the blend at a micro and nano level, useful for coatings and multiphase systems. | ox.ac.ukcovalentmetrology.comunileoben.ac.at |

Emerging Research Frontiers and Future Perspectives for 1,5 Pentanediol Dibenzoate

Development of Sustainable Production Methods for 1,5-Pentanediol (B104693) Dibenzoate

The sustainability of 1,5-Pentanediol dibenzoate is intrinsically linked to the production of its precursors, primarily 1,5-Pentanediol (1,5-PDO). Conventional methods rely on petrochemical feedstocks. atamanchemicals.com However, significant research is now directed towards bio-based routes, positioning this compound as a more environmentally friendly chemical.

Bio-Catalytic Routes to 1,5-Pentanediol (1,5-PDO):

A major breakthrough in sustainable production is the synthesis of 1,5-PDO from furfural (B47365), a platform chemical derived from lignocellulosic biomass such as corn cobs, wood, and sugarcane bagasse. worldbiomarketinsights.compcimag.compcimag.com This bio-based pathway represents a significant move away from fossil fuel dependency. The process typically involves a multi-step conversion in continuous flow reactors, which has been shown to achieve high yields. pcimag.compcimag.com

The key steps in the conversion of furfural to 1,5-PDO are:

Furfural Hydrogenation: A commercially established process to produce furfuryl alcohol or tetrahydrofurfuryl alcohol (THFA). pcimag.comdntb.gov.ua

Ring-Opening and Hydrogenolysis: THFA undergoes catalytic ring-opening and hydrogenolysis to form 1,5-PDO. google.comresearchgate.net

| Feedstock | Key Intermediate | Catalyst Type | Reported Yield | Reference |

| Furfural (from biomass) | Tetrahydrofurfuryl alcohol (THFA) | Copper-containing catalysts | High purity | google.com |

| Furfural (from biomass) | Tetrahydrofurfuryl alcohol (THFA) | Hydrotalcite-based catalysts | Promising yields under mild conditions | dntb.gov.uaresearchgate.net |

| Furfural (from biomass) | Multiple intermediates | Multi-step continuous process | >85% overall yield | pcimag.compcimag.com |

Chemo-enzymatic Synthesis:

The final step in producing this compound is the esterification of 1,5-PDO with benzoic acid. Green chemistry principles favor the use of enzymatic catalysts for such reactions to avoid harsh conditions and hazardous waste. Chemo-enzymatic synthesis, which combines chemical and biological catalysis, is a promising frontier. nih.govnih.gov Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), are highly efficient for esterification reactions, offering high selectivity and operation under mild conditions. nih.govresearchgate.net The application of this enzymatic approach to the esterification of bio-based 1,5-PDO with benzoic acid could lead to a fully sustainable and green production route for this compound. arabjchem.orgmdpi.com

Advanced Studies on Environmental Fate and Green Chemistry Principles

The growing interest in this compound is heavily influenced by its alignment with the principles of green chemistry and its favorable environmental profile compared to conventional chemicals.

Alignment with Green Chemistry Principles:

The production and application of bio-based this compound exemplify several core principles of green chemistry. acs.org

| Green Chemistry Principle | Relevance to this compound | Reference |

| 7. Use of Renewable Feedstocks | The synthesis of the 1,5-PDO precursor from biomass-derived furfural directly adheres to this principle. worldbiomarketinsights.compcimag.com | acs.org |

| 3. Less Hazardous Chemical Syntheses | It is being developed as a safer, non-phthalate alternative plasticizer, reducing exposure to potentially toxic compounds. sigmaaldrich.comresearchgate.net | acs.org |

| 5. Safer Solvents and Auxiliaries | The potential use of enzyme-catalyzed esterification can minimize or eliminate the need for hazardous organic solvents. skpharmteco.comyoutube.com | acs.org |

| 1. Prevention | Efficient catalytic processes that convert biomass to 1,5-PDO with high yield reduce waste at the source. pcimag.com | acs.org |

Environmental Fate and Impact:

Advanced studies, including life cycle assessments (LCA), have provided quantitative data on the environmental benefits of using bio-based precursors. An independent, ISO-standard LCA for Pyran's bio-based 1,5-PDO found that its production can reduce greenhouse gas (GHG) emissions by up to 99% compared to the petroleum-derived analogue, 1,6-hexanediol (B165255). worldbiomarketinsights.com The process technology alone accounted for an 82% reduction in GHGs due to improved efficiencies. worldbiomarketinsights.com

Furthermore, studies on this compound itself have indicated a high rate of biodegradation in soil tests, suggesting a lower environmental persistence than some incumbent plasticizers. researchgate.net This characteristic, combined with its potential to replace phthalates, positions it as a "green" plasticizer candidate with a more benign environmental fate. sigmaaldrich.comresearchgate.net

Novel Applications and Design Principles for this compound in Polymer Science

The unique molecular structure of this compound and its precursor, 1,5-PDO, offers distinct advantages in polymer design, leading to novel applications beyond its use as a simple plasticizer.

A High-Performance Green Plasticizer:

This compound has been extensively characterized as a potential green plasticizer for poly(vinyl chloride) (PVC). sigmaaldrich.com Research indicates that its performance is highly comparable, and in some aspects superior, to di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used but increasingly restricted plasticizer. researchgate.net The five-carbon backbone of the diol component appears to provide an optimal balance of properties for effective plasticization of PVC. researchgate.net

Design Principles for Bio-based Polyesters and Polyurethanes:

The precursor, 1,5-PDO, is a valuable monomer for synthesizing polyesters and polyurethanes. atamanchemicals.combasf.com A key design principle in polymer science is the "odd-even effect," which describes how the number of carbon atoms in a monomer unit influences the polymer's thermal and mechanical properties. As a diol with an odd number of carbon atoms (five), 1,5-PDO disrupts the crystal packing that is more uniform in polyesters made from even-numbered diols (like 1,4-butanediol (B3395766) or 1,6-hexanediol). This disruption can lead to polymers with lower melting points, reduced crystallinity, and increased flexibility. pcimag.comresearchgate.net This principle allows formulators to fine-tune the properties of polyesters for specific applications in coatings, adhesives, and sealants. researchgate.netbasf.com

| Polymer Type | Monomers | Key Property Influence of 1,5-PDO | Potential Applications | Reference |

| Polyesters | 1,5-PDO + Aliphatic Diacids (e.g., Sebacic Acid, Azelaic Acid) | "Odd-even" effect leads to modified crystallinity and melting points; good thermal stability and tensile properties. | Biodegradable films, hot-melt adhesives, coatings. | researchgate.netresearchgate.net |

| Polyurethanes | Polyester (B1180765) polyols from 1,5-PDO + Isocyanates | Provides a good balance of hardness and flexibility, adhesion, and weatherability. | Flexible foams, coatings, adhesives. | atamanchemicals.combasf.com |

| Polycarbonates | 1,5-PDO + Dimethyl Carbonate | Contributes to flexibility and thermal stability in polycarbonate diols used for polyurethanes. | High-performance elastomers, coatings. | researchgate.net |

| UV-Curable Acrylates | 1,5-Pentanediol Diacrylate (PDDA) from 1,5-PDO | Lower viscosity compared to 1,6-Hexanediol Diacrylate (HDDA); similar cure speed and hardness. | Inks, coatings, 3D printing resins. | pcimag.comradtech2020.com |

Interdisciplinary Research Integrating this compound with Bio-based Materials

A significant frontier of research involves integrating this compound and its precursor 1,5-PDO with other renewable materials to create fully bio-based products. This interdisciplinary approach combines polymer chemistry, biotechnology, and material science to close the loop on sustainability.

Towards 100% Renewable Polymers:

The availability of bio-based 1,5-PDO opens the door to creating polymers that are entirely derived from renewable resources. A prominent example is the synthesis of polyesters by reacting bio-based 1,5-PDO with other biomass-derived monomers, such as 2,5-Furandicarboxylic acid (FDCA). pcimag.com FDCA is a bio-based alternative to terephthalic acid. The resulting poly(pentylene furanoate) is a 100% renewable polyester, offering a sustainable alternative to petroleum-based plastics like PET. pcimag.com These materials are being investigated for a range of applications, including sustainable coil coatings and packaging. pcimag.com

Hybrid Bio-based Systems:

| Bio-based System | 1,5-PDO Derivative | Integrated Bio-based Material | Resulting Product | Research Focus | Reference |

| Fully Renewable Polyester | Bio-based 1,5-Pentanediol | 2,5-Furandicarboxylic acid (FDCA) | 100% bio-based polyester resin | Sustainable alternative to PET for coatings and packaging. | pcimag.com |

| Bio-based Polyurethane | Polyester Polyol from 1,5-PDO | Isosorbide, bio-based succinic acid | Renewable polyester coil coatings | Increasing bio-content while maintaining performance. | pcimag.com |

| Bio-based Adhesives | Bio-based 1,5-Pentanediol | Aliphatic diacids | Hot-melt adhesives | Replacing petroleum-based 1,6-hexanediol. | researchgate.netresearchgate.net |

| UV-Curable Coatings | 1,5-Pentanediol Diacrylate (PDDA) | Bio-based oligomers | Low-VOC, sustainable inks and coatings | Reducing environmental impact of curable materials. | pcimag.com |

Q & A

Q. What are the primary synthesis routes for 1,5-pentanediol dibenzoate, and how do bio-based methods compare to traditional petrochemical approaches?

this compound is synthesized via esterification of 1,5-pentanediol with benzoic acid derivatives. Bio-based routes utilize renewable feedstocks like biomass-derived furfural or 5-hydroxyvalerate (5-HV). For example, whole-cell bioconversion systems in E. coli express YqhD (aldehyde reductase) and CAR (carboxylic acid reductase) genes to convert 5-HV to 1,5-pentanediol, achieving yields up to 80% under optimized ATP/NADPH conditions . In contrast, traditional petrochemical routes involve costly hydrogenation of glutaric acid or byproducts from adipic acid production, which are energy-intensive and less sustainable . Bio-based methods reduce costs by 6-fold compared to petroleum-based processes and enable higher product concentrations (up to 10×) .

Q. How can researchers characterize the efficiency and purity of this compound in polymer applications?

Key methods include:

- Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages and absence of unreacted hydroxyl groups.

- Gas chromatography (GC) or HPLC to quantify purity (>98% is typical for research-grade material) .

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for plasticizer applications in polyvinyl chloride (PVC) .

- Nuclear magnetic resonance (NMR) to verify molecular structure and detect impurities like residual catalysts or solvents.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis due to volatile benzoic acid derivatives.

- Storage: Keep in airtight containers at room temperature, away from ignition sources (flash point: 130°C) .

- Disposal: Follow hazardous waste guidelines for organic esters; incineration is recommended for large quantities.

Advanced Research Questions

Q. How can catalytic systems be optimized to improve selectivity and yield in 1,5-pentanediol synthesis from furfural?

Catalytic hydrogenolysis of furfural or tetrahydrofurfuryl alcohol (THFA) requires bifunctional catalysts. Recent advances include:

- Cu-zeolite catalysts in flow reactors for furfuryl alcohol conversion, achieving >60% selectivity for 1,5-pentanediol .

- Ni-LnOx (lanthanide-doped nickel) catalysts for THFA hydrogenolysis, with yields up to 75% at 200°C and 5 MPa H₂ .

- M-M’Ox (noble metal-transition metal oxide) systems, where Pt-WO₃/Al₂O₃ enhances ring-opening efficiency by stabilizing intermediates .

Q. Table 1: Catalyst Performance Comparison

| Catalyst System | Substrate | Selectivity (%) | Yield (%) | Conditions |

|---|---|---|---|---|

| Cu-zeolite | Furfuryl alcohol | 65 | 55 | 180°C, 3 MPa H₂, flow |

| Ni-LaOx | THFA | 78 | 70 | 200°C, 5 MPa H₂, batch |

| Pt-WO₃/Al₂O₃ | THFA | 82 | 75 | 220°C, 4 MPa H₂, batch |

Q. What experimental strategies address contradictions in biodegradation data for this compound as a green plasticizer?

Studies report varying biodegradation rates due to microbial strain specificity. For example:

- Rhodococcus rhodochrous degrades this compound into benzoic acid and 1,5-pentanediol within 72 hours under aerobic conditions .

- Contrastingly, Rhodotorula rubra shows slower metabolism, requiring 120 hours for complete breakdown .

Methodological recommendations: - Use metabolomics (e.g., LC-MS) to track intermediate metabolites and identify rate-limiting steps.

- Conduct microbial consortia screenings to isolate high-efficiency strains for industrial-scale applications.

Q. How do polymer properties differ when this compound replaces conventional plasticizers like DEHP in PVC formulations?

Comparative studies show:

- Mechanical performance: this compound provides comparable flexibility (elastic modulus ~15 MPa) to DEHP but with lower migration rates (<5% weight loss after 30 days at 60°C) .

- Thermal stability: Degradation onset temperatures increase by ~20°C (TGA data), reducing VOC emissions .

- Biocompatibility: No endocrine-disrupting metabolites detected in in vitro assays using TM4 Sertoli cells, unlike DEHP .

Q. What novel applications are emerging for 1,5-pentanediol derivatives in advanced material science?

- High-temperature electrolytes: 1,5-pentanediol stabilizes aqueous Zn-ion batteries at 100°C, enhancing cycle life by 300% .

- Oxygen-barrier polymers: Furfural-based polyesters incorporating 1,5-pentanediol exhibit oxygen permeability coefficients <0.05 cm³·mm/m²·day·atm, outperforming PET .

- UV-curable coatings: 1,5-pentanediol diacrylate (PDDA) matches the curing speed and adhesion of 1,6-hexanediol diacrylate (HDDA) in ink formulations while reducing viscosity by 20% .

Q. Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.